molecular formula C16H19N3OS B4670625 3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

Cat. No. B4670625
M. Wt: 301.4 g/mol
InChI Key: PCFIAEPLZXEPFK-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as thioflavin T and is widely used as a fluorescent probe for detecting amyloid fibrils in biological systems.

Mechanism of Action

The mechanism of action of 3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone involves its binding to the beta-sheet structure of amyloid fibrils. The compound contains a planar aromatic ring that interacts with the hydrophobic core of the beta-sheet structure. The imidazole and thioxo groups of the compound interact with the hydrogen bonding network of the beta-sheet structure, resulting in the stabilization of the fibril structure. The binding of thioflavin T to amyloid fibrils results in the emission of fluorescence, which can be detected using various techniques.
Biochemical and Physiological Effects
3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has no known biochemical or physiological effects on living organisms. The compound is used solely for scientific research purposes and has no approved medical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone in lab experiments is its high sensitivity and specificity for detecting amyloid fibrils. The compound emits strong fluorescence signals upon binding to amyloid fibrils, making it a useful tool for studying the structure and dynamics of these protein aggregates. However, the compound has some limitations, including its potential toxicity to living organisms and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone. One area of research is the development of new fluorescent probes with improved sensitivity and specificity for detecting amyloid fibrils. Another area of research is the use of thioflavin T in the development of new diagnostic tools for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, research is needed to explore the potential toxicity of thioflavin T and its effects on living organisms.

Scientific Research Applications

3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone has several scientific research applications. One of the most important applications is its use as a fluorescent probe for detecting amyloid fibrils in biological systems. Amyloid fibrils are protein aggregates that are associated with several neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T binds to the beta-sheet structure of amyloid fibrils and emits fluorescence, which can be detected using various techniques such as fluorescence microscopy or spectroscopy.

properties

IUPAC Name

(5Z)-3-methyl-5-[(3-methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-9-12(5-6-14(11)19-7-3-4-8-19)10-13-15(20)18(2)16(21)17-13/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,21)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFIAEPLZXEPFK-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
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3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone
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3-methyl-5-[3-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.